

# Physical and chemical properties of N-Butylphthalimide

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## Compound of Interest

Compound Name: *N-Butylphthalimide*

Cat. No.: B073850

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## N-Butylphthalimide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of **N-Butylphthalimide**. The information is curated to support research, development, and application activities within the chemical and pharmaceutical sciences.

## Chemical Identity

Identifier	Value
IUPAC Name	2-butyliisoindole-1,3-dione
Synonyms	N-(n-Butyl)phthalimide, 2-Butyl-1H-isoindole-1,3(2H)-dione
CAS Number	1515-72-6 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>12</sub> H <sub>13</sub> NO <sub>2</sub> <a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	203.24 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
InChI Key	DLKDEV CJRCPTLN-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[3]</a>
Canonical SMILES	CCCCN1C(=O)C2=CC=CC=C2C1=O <a href="#">[1]</a> <a href="#">[3]</a>

## Physicochemical Properties

The physical and chemical properties of **N-Butylphthalimide** are summarized in the tables below, providing a consolidated resource for laboratory and development work.

### Physical Properties

Property	Value	Source(s)
Physical State	Slight yellow liquid or solid. <a href="#">[2]</a> <a href="#">[3]</a>	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	29-33 °C	<a href="#">[2]</a>
	32-36 °C <a href="#">[4]</a>	
Boiling Point	120-123 °C at 5 mmHg	<a href="#">[2]</a>
309.9 °C at 760 mmHg (estimated)	<a href="#">[5]</a> <a href="#">[6]</a>	
Flash Point	120-123 °C at 5 mmHg	<a href="#">[2]</a>
	>110 °C <a href="#">[7]</a>	
130.8 °C (estimated)	<a href="#">[5]</a>	
Solubility	Sparingly soluble in water. <a href="#">[3]</a> <a href="#">[8]</a> Soluble in organic solvents like ethanol and acetone. <a href="#">[9]</a>	<a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Density	1.173 g/cm <sup>3</sup>	<a href="#">[5]</a>
Refractive Index	1.562	<a href="#">[5]</a>
Vapor Pressure	0.000623 mmHg at 25 °C	<a href="#">[5]</a>

### Chemical Properties and Reactivity

Property	Description	Source(s)
Hydrolysis	Can be hydrolyzed in the presence of an acid or base to yield phthalic acid and butylamine. <a href="#">[1]</a>	<a href="#">[1]</a>
Reduction	The carbonyl groups of the phthalimide ring can be reduced to form amine derivatives. <a href="#">[1]</a>	<a href="#">[1]</a>
Nucleophilic Substitution	The butyl group can be displaced by various nucleophiles, allowing for the synthesis of other N-substituted phthalimides. <a href="#">[1]</a>	<a href="#">[1]</a>
Stability	Stable under recommended storage conditions. <a href="#">[7]</a>	<a href="#">[7]</a>
Incompatible Materials	Strong oxidizing agents. <a href="#">[7]</a>	<a href="#">[7]</a>
Hazardous Decomposition Products	Under fire conditions, can form carbon oxides and nitrogen oxides (NOx). <a href="#">[7]</a>	<a href="#">[7]</a>

## Spectral Data

Spectroscopy	Data Summary
<sup>1</sup> H NMR	Spectral data is available and consistent with the structure of N-Butylphthalimide. <a href="#">[10]</a>
<sup>13</sup> C NMR	Spectral data is available and consistent with the structure of N-Butylphthalimide.
Infrared (IR)	IR spectra are available, showing characteristic peaks for the imide functional group.
Mass Spectrometry (MS)	Mass spectral data confirms the molecular weight of N-Butylphthalimide. <a href="#">[11]</a>

## Experimental Protocols

Detailed methodologies for the synthesis of **N-Butylphthalimide** and the determination of its key properties are provided below.

### Synthesis of N-Butylphthalimide

This protocol is adapted from a patented method for the preparation of **N-Butylphthalimide**.

#### 4.1.1. Materials:

- Phthalic anhydride
- n-Butylamine (99%)
- Water (as solvent)
- Phase-transfer catalyst (e.g., tetrabutylammonium chloride)
- Reaction flask
- Reflux condenser
- Heating mantle
- Separatory funnel

#### 4.1.2. Procedure:

- Charging the Reactor: In a reaction flask, combine phthalic anhydride and n-butylamine in a molar ratio of approximately 1:1 to 1:1.3.
- Solvent and Catalyst Addition: Add water as the solvent and a catalytic amount of a phase-transfer catalyst.
- Reaction: Heat the mixture to reflux at a temperature of 100–160 °C for a period of 0.5–20 hours. The reaction mixture will appear as a flaxen-colored turbid liquid.
- Cooling and Separation: After the reaction is complete, cool the mixture to 55–65 °C. Allow the mixture to stand and separate into layers.
- Isolation: As the mixture further cools to 35–45 °C, separate the upper pale yellow oily layer, which is the crude **N-Butylphthalimide**.
- Purification (Optional): The crude product can be washed with warm water (35–45 °C) and further purified by cooling to induce curing.



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Caption: Synthesis workflow for **N-Butylphthalimide**.

## Determination of Melting Point (Capillary Method)

This is a general standard procedure for determining the melting point of a solid organic compound.

#### 4.2.1. Materials:

- **N-Butylphthalimide** sample
- Capillary tubes (sealed at one end)

- Melting point apparatus or Thiele tube with a heating bath (e.g., mineral oil)
- Thermometer

#### 4.2.2. Procedure:

- Sample Preparation: Finely powder a small amount of the **N-Butylphthalimide** sample.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
- Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus or attach it to a thermometer and immerse it in a heating bath.
- Heating: Heat the sample slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

## Determination of Boiling Point (Micro Method)

This protocol is a general method for determining the boiling point of a small quantity of a liquid.

#### 4.3.1. Materials:

- **N-Butylphthalimide** sample
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath)

#### 4.3.2. Procedure:

- Sample Preparation: Place a small amount of liquid **N-Butylphthalimide** into a small test tube.
- Capillary Inversion: Place a capillary tube, with its open end down, into the test tube containing the sample.
- Heating: Attach the test tube to a thermometer and immerse it in a heating bath. Heat the bath gradually.
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a steady stream of bubbles is observed.
- Reading the Boiling Point: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

## Chemical Reactivity Protocols

The following are generalized protocols for key reactions involving **N-Butylphthalimide**.

### 4.4.1. Hydrolysis (Base-Catalyzed)

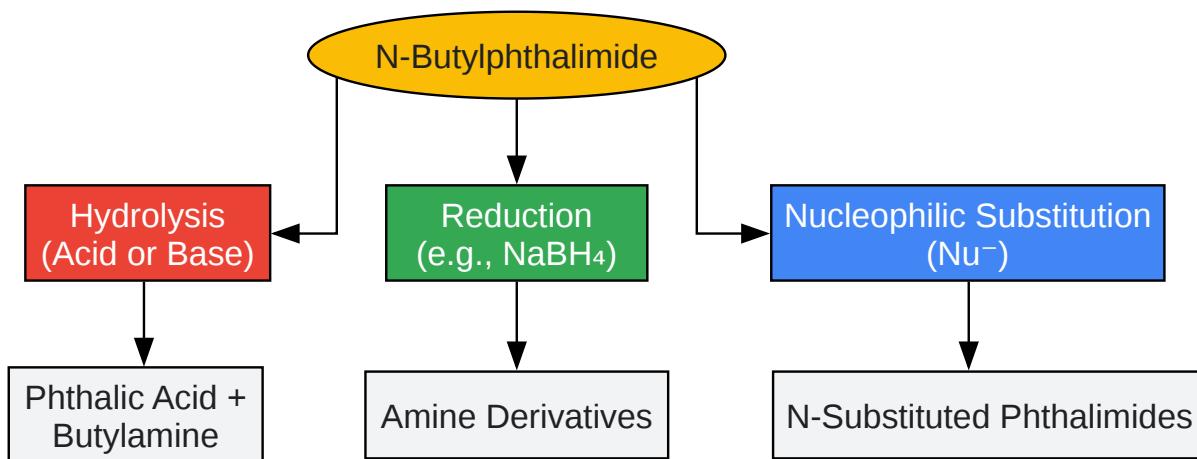
Procedure:

- Dissolve **N-Butylphthalimide** in an aqueous solution of a strong base (e.g., NaOH or KOH).
- Heat the mixture to reflux.
- Monitor the reaction progress by a suitable method (e.g., TLC).
- Upon completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the phthalic acid.
- The butylamine will remain in the aqueous solution as its ammonium salt and can be isolated by basification and extraction.

### 4.4.2. Reduction to 2-Butylisoindoline

## Procedure:

- Dissolve **N-Butylphthalimide** in a suitable solvent (e.g., ethanol or isopropanol).
- Add a reducing agent, such as sodium borohydride ( $\text{NaBH}_4$ ), portion-wise at room temperature.[3]
- Stir the reaction mixture for an extended period (e.g., 12-24 hours).[3]
- Monitor the reaction for the disappearance of the starting material.
- Carefully quench the excess reducing agent with an acid (e.g., acetic acid).
- Work up the reaction mixture to isolate the 2-butyliisoindoline product.

[Click to download full resolution via product page](#)Caption: Key chemical reactions of **N-Butylphthalimide**.

## Safety Information

**N-Butylphthalimide** is generally considered to be an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust or vapors and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

## Applications

**N-Butylphthalimide** serves as a valuable intermediate in organic synthesis.[1] Its applications include:

- Precursor for Pharmaceuticals: The phthalimide group is a common motif in medicinal chemistry, and **N-Butylphthalimide** can be a starting material for more complex drug candidates.[1][3]
- Synthesis of Primary Amines: Through reactions like hydrolysis, it can be used to produce butylamine.
- Material Science: It can be incorporated into polymers to create materials with specific thermal or self-assembly properties.[1]
- Catalysis: The functional groups present in **N-Butylphthalimide** allow it to be used as a catalyst or catalyst precursor in certain organic reactions.[1]

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